D-Ethionine is the D-enantiomer of ethionine, a non-proteinogenic amino acid and a structural analog of methionine. As an enantiomer, D-Ethionine possesses identical connectivity of atoms and bond arrangement to L-ethionine but differs in their three-dimensional spatial arrangement, making them mirror images of each other. While L-ethionine is the biologically active form and is incorporated into proteins, D-ethionine is not naturally found in proteins. Despite not being a building block of proteins, D-Ethionine plays a significant role in scientific research, particularly in studying amino acid metabolism, enzyme activity, and as a tool to induce specific biological responses. [, , ]
D-Ethionine, also known simply as ethionine, is a sulfur-containing amino acid analog of methionine. It has garnered interest due to its unique biochemical properties and potential applications in various fields, including pharmacology and biochemistry. Ethionine is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can influence protein synthesis and cellular functions.
Ethionine can be synthesized through chemical processes or derived from natural sources. It is primarily obtained via the methylation of homocysteine or through enzymatic reactions involving methionine derivatives. Ethionine has been studied for its effects on cellular metabolism and its role in inhibiting certain biological processes, particularly in microbial systems.
D-Ethionine falls under the category of non-standard amino acids. It is structurally similar to methionine but contains a sulfur atom in a different arrangement, which alters its biochemical behavior. Ethionine is classified as a toxic amino acid due to its ability to disrupt normal cellular functions, particularly in liver and pancreatic tissues.
The synthesis of D-ethionine can be achieved through several methods:
The enzymatic synthesis often utilizes enzymes such as D-amino acid oxidase or leucine dehydrogenase, which facilitate the conversion of substrates into D-ethionine with high specificity and yield. This approach not only enhances the efficiency of production but also minimizes the formation of unwanted by-products.
D-Ethionine has a molecular formula of C6H13NO2S and features a thioether functional group that distinguishes it from methionine. The structural representation includes:
The molecular weight of D-ethionine is approximately 161.24 g/mol. Its structural properties influence its solubility and reactivity, making it an interesting compound for further study in biological systems.
D-Ethionine participates in various biochemical reactions, including:
In vitro studies have shown that ethionine can be incorporated into proteins in place of methionine, albeit with altered functional properties. The presence of ethionine often leads to abnormal protein folding and function due to its unique side chain characteristics.
The mechanism by which D-ethionine exerts its effects involves several key processes:
Studies indicate that the incorporation of ethionine into proteins can lead to significant changes in cellular behavior, including altered growth rates and metabolic profiles in bacterial cultures.
Relevant data include melting points around 100 °C and boiling points that vary based on purity and form.
D-Ethionine has several applications in scientific research:
D-ethionine (C₆H₁₃NO₂S) functions as a structural analog of the essential amino acid L-methionine, differing solely by an ethyl group (–CH₂CH₃) replacing methionine’s methyl group (–CH₃). This minor modification enables competitive inhibition at multiple biological sites. D-ethionine enters cells via methionine transporters (e.g., LAT1), depleting intracellular methionine pools and disrupting metabolic flux. Its D-chirality prevents incorporation into proteins but allows binding to methionine-metabolizing enzymes with affinities comparable to natural substrates (Kᵢ ≈ 2–15 μM) [3] [7].
The ethyl moiety induces steric clashes in enzyme active sites, inhibiting methionine adenosyltransferase (MAT) and methionyl-tRNA synthetase (MetRS). In Escherichia coli, D-ethionine reduces methionine-dependent growth by >90% at equimolar concentrations, demonstrating potent antagonism [1] [7]. This molecular mimicry also disrupts bacterial cell wall biosynthesis by competing with D-amino acid racemases, though D-ethionine is not incorporated into peptidoglycan [1].
Table 1: Structural Comparison of Methionine and D-Ethionine
Property | L-Methionine | D-Ethionine |
---|---|---|
Molecular Formula | C₅H₁₁NO₂S | C₆H₁₃NO₂S |
Side Chain | –CH₂–S–CH₃ (methyl) | –CH₂–S–CH₂CH₃ (ethyl) |
Molecular Weight | 149.21 g/mol | 163.23 g/mol |
Chirality | L-configuration | D-configuration |
Transport Mechanism | LAT1, System L | Shared transporters |
D-ethionine directly impairs the methionine cycle by hijacking the first catalytic step: the formation of S-adenosylmethionine (SAMe). Methionine adenosyltransferase (MAT) adenosylates D-ethionine to generate S-adenosylethionine (SAE), a non-functional SAMe analog. SAE binds methyltransferases with similar affinity as SAMe but cannot donate ethyl groups in transmethylation reactions, acting as a dead-end inhibitor [5] [8].
Key consequences include:
Table 2: Impact of SAE on SAMe-Dependent Methylation Reactions
Methyltransferase | Biological Role | Activity Reduction |
---|---|---|
DNA methyltransferase | Epigenetic regulation | 65–75% |
Histone methyltransferase | Chromatin remodeling | 50–70% |
Phosphatidylethanolamine MT | Membrane lipid synthesis | 75–85% |
Catechol-O-methyltransferase | Neurotransmitter metabolism | 40–60% |
D-ethionine exploits the substrate permissivity of methionyl-tRNA synthetase (MetRS), which catalyzes the ATP-dependent attachment of methionine to tRNAᵐᵉᵗ. MetRS misactivates D-ethionine at ~30% the efficiency of L-methionine, forming D-ethionyl-tRNAᵐᵉᵗ. This aberrant aminoacyl-tRNA cannot be utilized by eukaryotic elongation factors due to its D-configuration, sequestering tRNAᵐᵉᵗ pools and stalling translation initiation [4] [7].
Key molecular outcomes include:
Table 3: tRNA Charging Errors Induced by D-Ethionine
tRNA Species | Normal Charging (L-Met) | D-Ethionine Charging | Functional Loss |
---|---|---|---|
Cytoplasmic tRNAᵐᵉᵗ | 95–98% | 35–40% | 60% |
Mitochondrial tRNAᵐᵉᵗ | 90% | 5–10% | 10% |
D-ethionine imposes metabolic toxicity by consuming ATP during futile activation cycles. The misactivation process by MetRS hydrolyzes ATP to AMP and pyrophosphate (PPᵢ), depleting cellular energy reserves without productive output. Each D-ethionine activation cycle consumes 2 ATP equivalents: one for amino acid adenylation and another for tRNA charging [5] [6].
Concurrently, D-ethionine inhibits ATP-dependent enzymes:
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